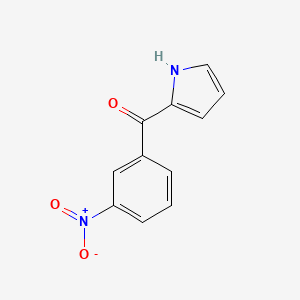
2-(3-Nitrobenzoyl)pyrrole
概要
説明
2-(3-Nitrobenzoyl)pyrrole is an organic compound that features a nitrophenyl group attached to a pyrrole ring via a ketone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzoyl)pyrrole typically involves the reaction of 3-nitrobenzoyl chloride with 1H-pyrrole-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(3-Nitrobenzoyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Biological Activities
The biological activities of 2-(3-Nitrobenzoyl)pyrrole have been investigated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research has shown that pyrrole derivatives, including this compound, exhibit significant anticancer properties. These compounds interact with various molecular targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have indicated that similar pyrrole derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, such as breast and pancreatic cancer cells .
- Case Study : A study demonstrated that a related pyrrole derivative inhibited tumor growth in xenograft models of ovarian cancer by promoting apoptosis and inhibiting angiogenesis .
Antimicrobial Properties
Pyrroles are known for their antimicrobial activities. The introduction of the nitro group in this compound may enhance its efficacy against bacterial strains.
- Mechanism : The compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of critical enzymes like DNA gyrase, which is essential for bacterial DNA replication .
- Research Findings : In vitro studies have shown promising results against various pathogens, indicating that this compound could be developed into a novel antibacterial agent .
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Pyrrole derivatives have been studied for their anti-inflammatory potential.
- Mechanism : Compounds like this compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
- Case Study : Research has documented that similar compounds significantly reduced levels of inflammatory markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves acylation reactions where pyrrole is reacted with 3-nitrobenzoic acid derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
作用機序
The mechanism of action of 2-(3-Nitrobenzoyl)pyrrole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Similar structure but with different substituents on the pyrrole ring.
N-phenylpyrrolidin-2-ones: Compounds with a pyrrolidinone ring instead of a pyrrole ring.
Uniqueness
2-(3-Nitrobenzoyl)pyrrole is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
(3-nitrophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H |
InChIキー |
HBRUWOGCWKGQGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













